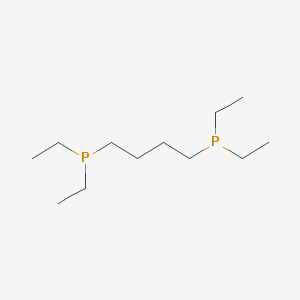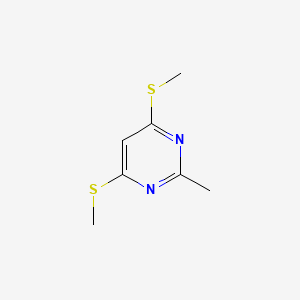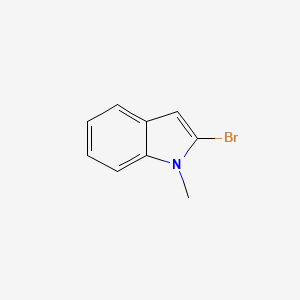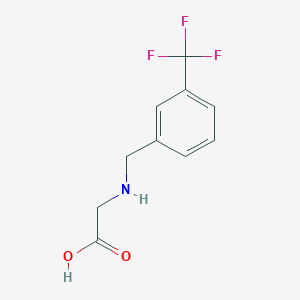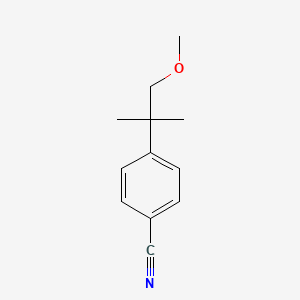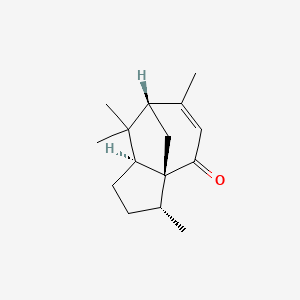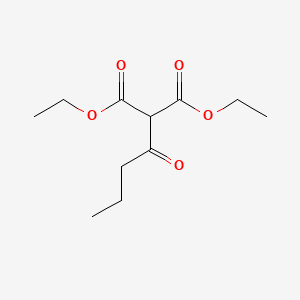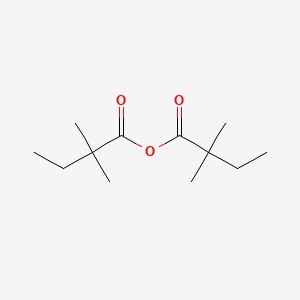![molecular formula C8H14O2 B1625911 2-[(Cyclopentyloxy)methyl]oxirane CAS No. 21324-93-6](/img/structure/B1625911.png)
2-[(Cyclopentyloxy)methyl]oxirane
Vue d'ensemble
Description
2-[(Cyclopentyloxy)methyl]oxirane is an organic compound belonging to the class of epoxides. Epoxides are characterized by an oxygen atom connected to two carbon atoms, forming a three-membered ring structure. This particular compound features a cyclopentyl group attached to the oxygen atom of the epoxide ring, making it a valuable intermediate in organic synthesis.
Synthetic Routes and Reaction Conditions:
Hydrogenation of Epoxides: One common method involves the hydrogenation of epoxides using a suitable catalyst, such as palladium on carbon (Pd/C), under hydrogen gas pressure.
Ring-Opening Reactions: Epoxides can undergo ring-opening reactions with nucleophiles, such as alcohols or amines, in the presence of an acid or base catalyst.
Industrial Production Methods: In industrial settings, the production of this compound typically involves the reaction of cyclopentanol with ethylene oxide under controlled conditions. This process requires precise temperature and pressure control to ensure the formation of the desired product.
Types of Reactions:
Oxidation: Epoxides can be oxidized to form diols or other oxygen-containing compounds.
Reduction: Reduction reactions can convert epoxides to alcohols.
Substitution: Nucleophilic substitution reactions can open the epoxide ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and osmium tetroxide (OsO4).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as water, alcohols, and amines are often used, with acid or base catalysts to facilitate the reaction.
Major Products Formed:
Diols: Resulting from the oxidation of epoxides.
Alcohols: Produced through the reduction of epoxides.
Substituted Compounds: Formed from nucleophilic substitution reactions.
Applications De Recherche Scientifique
2-[(Cyclopentyloxy)methyl]oxirane finds applications across various fields:
Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving epoxides.
Medicine: It is utilized in the development of drugs that target specific biological pathways.
Industry: The compound is employed in the production of polymers and resins.
Mécanisme D'action
The mechanism by which 2-[(Cyclopentyloxy)methyl]oxirane exerts its effects involves its reactivity as an epoxide. The three-membered ring structure is highly strained, making it susceptible to nucleophilic attack. This reactivity allows the compound to participate in various chemical transformations, including ring-opening reactions and the formation of new carbon-oxygen bonds.
Molecular Targets and Pathways:
Enzymes: Epoxide hydrolases and other enzymes that catalyze the hydrolysis of epoxides.
Pathways: Involvement in metabolic pathways related to the synthesis and breakdown of organic compounds.
Comparaison Avec Des Composés Similaires
Ethylene oxide
Propylene oxide
Butylene oxide
Styrene oxide
Propriétés
IUPAC Name |
2-(cyclopentyloxymethyl)oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-2-4-7(3-1)9-5-8-6-10-8/h7-8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWEMVOWDVQAKHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OCC2CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70499669 | |
| Record name | 2-[(Cyclopentyloxy)methyl]oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70499669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21324-93-6 | |
| Record name | 2-[(Cyclopentyloxy)methyl]oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70499669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


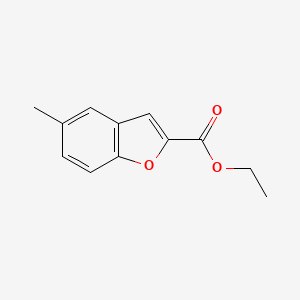
![Methyl 2-[1-(2-pyridinyl)propylidene]hydrazinecarbodithioate](/img/structure/B1625830.png)
![4-[(2-Methyl-2-propen-1-YL)oxy]benzaldehyde](/img/structure/B1625834.png)
